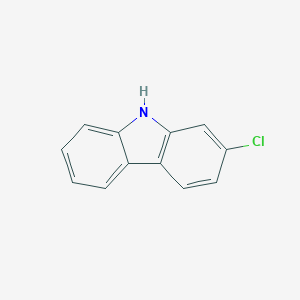

2-chloro-9H-carbazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQQFCPPDBFFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372894 | |

| Record name | 2-chloro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10537-08-3 | |

| Record name | 2-chloro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-chloro-9H-carbazole chemical properties and structure

An In-depth Technical Guide to 2-chloro-9H-carbazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the structural core of many biologically active substances.[1][2] The tricyclic structure, consisting of two benzene rings fused to a five-membered nitrogen-containing ring, imparts notable thermal stability and unique electronic properties.[1][3] Among the halogenated carbazoles, this compound emerges as a versatile building block in organic synthesis, materials science, and pharmaceutical research.[4] Its unique electronic characteristics make it a valuable precursor for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, offering field-proven insights for researchers and developers.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound with the molecular formula C12H8ClN.[5] The chlorine substituent at the 2-position of the carbazole ring significantly influences its electronic properties and reactivity.

Molecular Structure

The structure of this compound is characterized by a planar tricyclic system. The nitrogen atom in the five-membered ring is sp2 hybridized, and its lone pair of electrons participates in the aromatic system.

-

IUPAC Name: this compound[5]

-

InChI: InChI=1S/C12H8ClN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 201.65 g/mol | [4][5] |

| Appearance | White to orange to green powder to crystal | [4] |

| Melting Point | 243 - 247 °C | [4] |

| Molecular Formula | C12H8ClN | [4][5] |

| CAS Number | 10537-08-3 | [5][7] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 0 | [5] |

| Rotatable Bond Count | 0 | [5] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. One common approach involves the cyclization of substituted biphenyls.

Synthetic Pathways

A notable method for synthesizing N-H carbazoles involves the consecutive amination and C-H activation of 2-chloroanilines with aryl bromides.[8] This palladium-catalyzed reaction can often be performed in a one-pot, tandem manner, providing an efficient route to a range of carbazole derivatives.[8]

Another synthetic approach is the visible-light-driven Cadogan reaction, which allows for a mild, metal-free synthesis of carbazoles from nitrobiarenes.[9] This photochemical method utilizes an organic photosensitizer to facilitate the cyclization under gentle conditions.[9]

Caption: Palladium-catalyzed synthesis of N-H carbazoles.

Key Reactions

The N-H group and the aromatic rings of this compound are the primary sites for chemical modifications. The nitrogen atom can be readily alkylated or arylated. The chlorine atom can be substituted through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This chemical versatility is key to tailoring the properties of the resulting molecules for specific applications.[10]

Applications in Research and Development

The unique structural and electronic properties of this compound and its derivatives have led to their application in diverse fields, from materials science to drug discovery.

Organic Electronics

This compound is a crucial building block in the synthesis of materials for organic electronic devices.[4] Its derivatives are utilized in:

-

Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are known for their excellent hole-transporting properties and high thermal stability, making them suitable for use in the emissive and hole-transport layers of OLEDs.[1][4]

-

Organic Photovoltaics (OPVs): The electron-rich nature of the carbazole moiety makes it an effective donor component in OPV devices.[4]

-

Fluorescent Dyes: It serves as a precursor for fluorescent dyes used in biological imaging and diagnostics.[4]

Pharmaceutical and Medicinal Chemistry

Carbazole derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug development.[2][11] Research has explored their potential as:

-

Anticancer Agents: Certain carbazole derivatives have shown promise in inhibiting tumor growth.[4][12]

-

Antibacterial and Antifungal Agents: The carbazole nucleus is a key component in various compounds exhibiting antimicrobial properties.[12][13] For example, some derivatives have shown inhibitory effects against bacteria like E. coli and S. aureus.[14][15]

-

Anti-inflammatory Agents: N-phenylacetamide-functionalized carbazoles have demonstrated excellent anti-inflammatory activity.[2]

-

Antiviral Agents: Chloro-1,4-dimethyl-9H-carbazole derivatives have been investigated for their anti-HIV activity.[16][17]

Caption: Drug development workflow using this compound.

Experimental Protocols

Synthesis of N-Aryl-2-chloroanilines

This protocol is adapted from a general method for the synthesis of 2-chloro(N-aryl)anilines.[8]

-

Suspend NaOtBu (2.5 mmol), Pd(OAc)2 (0.02 mmol), and [HPtBu3][BF4] (0.025 mmol) in toluene (3 mL).

-

Add the appropriate 2-chloroaniline (0.5 mmol) and aryl bromide (0.51 mmol).

-

Seal the microwave vial and heat at the desired temperature and time.

-

After cooling, quench the reaction with aqueous HCl.

-

Extract the organic phase with a suitable solvent (e.g., CH2Cl2).

-

Dry the organic layer over MgSO4, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Characterization Techniques

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the proton and carbon framework of the molecule.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups, such as the N-H stretch in the carbazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass measurement.[18]

Caption: Workflow for the characterization of carbazole derivatives.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area.

Hazard Identification

-

Health Hazards: Causes skin and serious eye irritation.[5] May cause respiratory irritation.[5][19] Suspected of causing genetic defects and cancer.[20]

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[19][21]

Recommended Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[21][22]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[22] Wash hands thoroughly after handling.[22]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[22] Store locked up.[22]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[19]

Conclusion

This compound is a highly valuable and versatile compound in modern chemical research and development. Its unique electronic and structural features make it an essential precursor for advanced materials in organic electronics and a promising scaffold for the design of novel therapeutic agents. A thorough understanding of its chemical properties, synthetic methodologies, and handling procedures is paramount for its effective and safe utilization in the laboratory and industry. As research continues to uncover new applications and synthetic routes, the importance of this compound in science and technology is set to grow.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2752388, this compound. [Link]

-

Chemsrc. This compound. [Link]

-

Harris, P. A., et al. (2006). N-H Carbazole Synthesis from 2-Chloroanilines via Consecutive Amination and C−H Activation. The Journal of Organic Chemistry, 71(20), 7748-7751. [Link]

-

Mazurek, E., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules, 26(16), 4965. [Link]

-

Singh, S., & Singh, P. (2019). Carbazole: An updated profile of biological activities. International Journal of Research in Pharmaceutical Sciences, 10(4), 3123-3132. [Link]

-

ResearchGate. (n.d.). Synthesis of chloro-1,4-dimethyl-9H-carbazoles. Reagents and conditions. [Link]

- [Example Safety Data Sheet Provider]. (2023). Safety Data Sheet - 3-Chloro-9H-carbazole. [Please note: A direct, universally applicable URL for a specific SDS is not feasible as they are provided by various vendors. A general search on a supplier's website like Sigma-Aldrich or Thermo Fisher Scientific for the CAS number 2732-25-4 would be necessary.]

-

Kumar, A., et al. (2020). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Journal of Drug Delivery and Therapeutics, 10(3-s), 133-139. [Link]

-

Puyang Huicheng Electronic Material Co., Ltd. (n.d.). This compound. [Link]

- Sharma, D., et al. (2014). Synthesis, Characterization and Biological Screening of some Newer Carbazole Conjugates. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3853.

-

Al-Ostath, A., et al. (2022). A review on the biological potentials of carbazole and its derived products. Journal of the Iranian Chemical Society, 19, 3429–3454. [Link]

-

Iovine, V., et al. (2018). Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity. Molecules, 23(11), 2822. [Link]

- Fisher Scientific. (2025). Safety Data Sheet - Carbazole. [This is a placeholder as the provided link has a future revision date.

-

PubChemLite. This compound (C12H8ClN). [Link]

- Royal Society of Chemistry. (2018). Ruthenium Catalyzed Remote C4-Selective CH Functionalization of Carbazoles via σ-Activation. [This is a general reference to a journal where such characterization data would be published. A specific article DOI would be needed for a direct link.]

-

Kumar, D., et al. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Current Drug Discovery Technologies, 13(3), 153-167. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 132521367, 2,3,6,7-Tetrachloro-9H-carbazole. [Link]

- International Journal of Pharmaceutical Sciences. (n.d.). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. [A more specific citation with volume, issue, and page numbers would be needed for a direct link.]

-

MDPI. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. [Link]

-

Wikipedia. (n.d.). Carbazole. [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]

-

National Center for Biotechnology Information. (2018). Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity. [Link]

-

SpectraBase. (n.d.). Carbazole. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 153982306, this compound-1-carboxamide. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. echemcom.com [echemcom.com]

- 3. Carbazole - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C12H8ClN | CID 2752388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C12H8ClN) [pubchemlite.lcsb.uni.lu]

- 7. This compound | CAS#:10537-08-3 | Chemsrc [chemsrc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 10537-08-3|this compound|Puyang Huicheng Electronic Material Co., Ltd [hcchems.com]

- 10. nbinno.com [nbinno.com]

- 11. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijrpc.com [ijrpc.com]

- 13. mdpi.com [mdpi.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. ossila.com [ossila.com]

- 16. Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity [mdpi.com]

- 17. Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. fishersci.de [fishersci.de]

- 22. static.cymitquimica.com [static.cymitquimica.com]

Introduction: The Strategic Importance of 2-chloro-9H-carbazole

An In-depth Technical Guide to the Physical and Chemical Properties of 2-chloro-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Carbazole, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and rich electron density make it an ideal building block for creating compounds with tailored electronic and photophysical properties. The introduction of a chlorine atom at the 2-position of the carbazole nucleus, yielding this compound, significantly modifies its electronic profile and provides a versatile handle for further synthetic transformations. This guide offers a comprehensive technical overview of the core physical and chemical properties of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Part 1: Molecular Identity and Structural Characteristics

This compound is a chlorinated derivative of carbazole.[2] The fundamental structure consists of two benzene rings fused to a central nitrogen-containing five-membered ring. The chlorine atom is substituted on one of the benzene rings, influencing the molecule's overall polarity, reactivity, and intermolecular interactions.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 10537-08-3 | [2][3][4] |

| Molecular Formula | C₁₂H₈ClN | [2][3][4][5] |

| Molecular Weight | 201.65 g/mol | [2][3][4] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)Cl | [3] |

| InChIKey | LOQQFCPPDBFFSO-UHFFFAOYSA-N | [3] |

graph "2_chloro_9H_carbazole_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes N14 [label="N", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C2 [label="C", pos="-2.4,-0.7!"]; C3 [label="C", pos="-3,-0!"]; C4 [label="C", pos="-2.4,0.7!"]; C9 [label="C", pos="-1.2,0.7!"]; C10 [label="C", pos="1.2,0.7!"]; C11 [label="C", pos="2.4,0.7!"]; C12 [label="C", pos="3,-0!"]; C13 [label="C", pos="2.4,-0.7!"]; C8 [label="C", pos="1.2,-0.7!"]; C7 [label="C", pos="0,-1.2!"]; C6 [label="C", pos="0,1.2!"]; Cl13 [label="Cl", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#34A853", pos="4.2,-0!"]; H14 [label="H", pos="0,0.5!"];

// Define bonds N14 -- C8; N14 -- C10; C1 -- C2; C1 -- C7; C2 -- C3; C3 -- C4; C4 -- C9; C9 -- C6; C10 -- C11; C10 -- C6; C11 -- C12; C12 -- C13; C12 -- Cl13; C13 -- C8; C8 -- C7;

// Aromatic indications (simplified) edge [style=dashed]; C1--C9; C2--C4; C11--C13; }

Caption: Chemical structure of this compound.

Part 2: Physical and Spectroscopic Profile

The physical properties of a compound are critical determinants of its behavior in various experimental settings, from reaction conditions to formulation and delivery.

Core Physical Properties

| Property | Value | Comments | Source |

| Appearance | White to orange to green powder/crystal | Color variation depends on purity and crystalline form. | [2][4] |

| Melting Point | 243 - 247 °C | A relatively high melting point, indicative of a stable crystalline lattice. | [2] |

| Solubility | Low water solubility | The parent carbazole is sparingly soluble in water but soluble in organic solvents like DMSO, methanol, toluene, and acetone. The chlorinated derivative is expected to follow a similar trend. | [6][7][8] |

| Topological Polar Surface Area (TPSA) | 15.8 Ų | This value suggests moderate cell permeability. | [3] |

| logP (Octanol/Water) | 4.5 | The high logP value indicates significant hydrophobicity, consistent with its poor water solubility. | [3] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The key techniques for characterizing this compound are NMR, IR, and mass spectrometry.

Caption: Standard workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons and the N-H proton. The aromatic region (typically 7.0-8.5 ppm) will display a complex splitting pattern due to the asymmetry introduced by the chlorine atom. The N-H proton is typically a broad singlet at a higher chemical shift (>10 ppm in DMSO-d₆).[9]

-

¹³C NMR: The carbon spectrum will show 12 distinct signals for the carbon atoms of the carbazole ring. The carbon atom attached to the chlorine will be shifted, and its signal intensity may be reduced due to the quadrupolar moment of chlorine.[3] SpectraBase provides access to NMR spectra for this compound.[10]

Infrared (IR) Spectroscopy The IR spectrum is used to identify key functional groups.

-

N-H Stretch: A characteristic sharp peak around 3400 cm⁻¹ corresponds to the N-H bond of the secondary amine in the pyrrole ring.

-

C-H Aromatic Stretch: Signals typically appear above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Strong absorptions in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically between 800-600 cm⁻¹, indicates the presence of the chloro-substituent.

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and isotopic distribution.

-

Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak at m/z = 201.[3]

-

Isotope Pattern: A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Part 3: Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay between the electron-rich carbazole nucleus, the N-H proton, and the C-Cl bond.

-

N-H Reactivity: The nitrogen proton is weakly acidic and can be deprotonated by a suitable base. The resulting carbazolide anion is a potent nucleophile, allowing for N-alkylation or N-arylation, a common strategy for synthesizing functionalized carbazole derivatives.[11] This is a cornerstone of synthesizing materials for organic electronics and bioactive molecules.[11][12]

-

Electrophilic Aromatic Substitution: The carbazole ring system is electron-rich and readily undergoes electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The positions most susceptible to attack are typically C3, C6, and C8. The presence of the deactivating chloro-substituent at C2 will direct incoming electrophiles primarily to the other benzene ring.

-

Reactions at the C-Cl Bond: The chloro-substituent can be replaced via nucleophilic aromatic substitution under harsh conditions or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). This allows for the introduction of a wide variety of substituents, making this compound a valuable synthetic intermediate.[13]

Caption: Key reactivity pathways for this compound.

Part 4: Applications in Research and Drug Development

The unique properties of this compound make it a valuable compound across multiple scientific disciplines.

-

Organic Electronics: As a derivative of carbazole, it serves as a building block for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][14] Its ability to be functionalized allows for the fine-tuning of HOMO/LUMO energy levels, crucial for efficient charge transport and emission properties.

-

Pharmaceutical Research: The carbazole scaffold is found in numerous biologically active compounds.[11] this compound acts as a key intermediate for synthesizing novel therapeutic agents, with research exploring its potential in developing anti-cancer and anti-HIV drugs.[2][11][15]

-

Fluorescent Probes and Dyes: The inherent fluorescence of the carbazole core can be modified through substitution. This compound serves as a precursor for creating specialized fluorescent dyes used in biological imaging and diagnostics.[2]

Part 5: Key Experimental Protocols

Adherence to standardized protocols is essential for obtaining reliable and reproducible data.

Protocol 1: Melting Point Determination

Rationale: To determine the purity of the compound. A sharp melting range close to the literature value indicates high purity.

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat rapidly to about 20 °C below the expected melting point (243 °C). Then, reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol 2: Spectroscopic Analysis (NMR)

Rationale: To confirm the chemical structure and assess purity.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. This requires a significantly longer acquisition time than ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and assign peaks to the corresponding protons. Analyze the chemical shifts in the ¹³C NMR to identify all unique carbon atoms.

Part 6: Safety, Handling, and Storage

Proper handling is crucial due to the potential hazards associated with this class of compounds. The parent compound, carbazole, is suspected of causing cancer and is an irritant.[6][16]

-

Hazard Summary:

-

Safe Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[6][17]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

-

Avoid breathing dust. Minimize dust generation during handling.[17]

-

Wash hands thoroughly after handling.[17]

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Keep away from incompatible substances such as strong oxidizing agents.

-

-

Disposal:

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][3]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link][10]

-

Singh, S., et al. (2020). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Journal of Cardiovascular Disease Research.

-

Solubility of Things. (n.d.). Carbazole. Retrieved from [Link][7]

-

ResearchGate. (n.d.). Synthesis of chloro-1,4-dimethyl-9H-carbazoles. Retrieved from [Link][19]

-

Ackermann, L., et al. (2006). N-H Carbazole Synthesis from 2-Chloroanilines via Consecutive Amination and C−H Activation. The Journal of Organic Chemistry.[13]

-

Sharma, P., et al. (2014). Synthesis, Characterization and Biological Screening of some Newer Carbazole Conjugates. International Journal of Pharmaceutical Sciences and Research.[20]

-

Kumar, A., et al. (2020). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research.[12]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link][21]

-

PubChem. (n.d.). Carbazole. National Center for Biotechnology Information. Retrieved from [Link][22]

-

Goral, M., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules.[14]

-

Saturnino, C., et al. (2018). Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity. Pharmaceuticals.[15]

-

Bashir, M., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules.[11]

-

Ramasamy, K., et al. (2022). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. IUCrData.[1]

Sources

- 1. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C12H8ClN | CID 2752388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound - CD Bioparticles [cd-bioparticles.net]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Carbazole | 86-74-8 [chemicalbook.com]

- 9. Carbazole(86-74-8) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijper.org [ijper.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.de [fishersci.de]

- 17. aksci.com [aksci.com]

- 18. This compound | CAS#:10537-08-3 | Chemsrc [chemsrc.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Characterization and Biological Screening of some Newer Carbazole Conjugates - ProQuest [proquest.com]

- 21. PubChemLite - this compound (C12H8ClN) [pubchemlite.lcsb.uni.lu]

- 22. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Chloro-9H-Carbazole in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility

2-Chloro-9H-carbazole is a tricyclic aromatic compound whose utility in organic synthesis is significant.[3] Its molecular structure, featuring a carbazole core with a chlorine substituent, imparts specific physicochemical properties that dictate its behavior in solution. Understanding its solubility is not an academic exercise; it is a critical parameter that directly influences:

-

Reaction Kinetics and Yield: Ensuring the compound is fully dissolved in a reaction solvent is paramount for achieving optimal reaction rates and maximizing product yield.

-

Purification Processes: Solubility differences are exploited in crystallization, extraction, and chromatographic purification methods.

-

Formulation Development: For drug development applications, solubility in various excipients and solvent systems is a primary determinant of a formulation's stability, bioavailability, and ultimate therapeutic efficacy.[4][5]

Given the absence of a centralized solubility database for this specific compound, this guide establishes a logical, science-backed workflow for approaching the problem.

Theoretical Framework: Predicting Solubility

A predictive understanding of solubility allows for a more rational and efficient solvent selection process, minimizing wasted resources and time. The principle of "like dissolves like" serves as a foundational concept, suggesting that solutes dissolve best in solvents with similar molecular properties.[6][7][8]

Molecular Structure Analysis of this compound

The solubility behavior of this compound is dictated by its structure:

-

Carbazole Core: The large, fused aromatic ring system is inherently non-polar and hydrophobic.[9]

-

Nitrogen Heteroatom (N-H): The secondary amine group can act as a hydrogen bond donor, introducing a polar characteristic.

-

Chlorine Substituent: The electronegative chlorine atom induces a dipole moment, increasing the molecule's overall polarity compared to the parent carbazole.

This combination of a large non-polar surface area with specific polar sites suggests that this compound will exhibit nuanced solubility across a range of solvents. It is expected to be more soluble in organic solvents than in water.[9]

Hansen Solubility Parameters (HSP) as a Predictive Tool

To move beyond the qualitative "like dissolves like" rule, Hansen Solubility Parameters (HSP) offer a more quantitative method for predicting miscibility.[10][11] Developed by Charles M. Hansen, this model deconstructs the total cohesive energy of a substance into three distinct parameters:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be described by a point in a three-dimensional "Hansen space." The fundamental principle is that substances with closer HSP coordinates are more likely to be soluble in one another.[10][11] While experimentally determined HSP values for this compound are not published, they can be estimated using computational models or by analogy to the parent carbazole. This theoretical grounding is invaluable for pre-selecting a logical range of solvents for experimental screening.

A Systematic Approach to Solvent Selection

A robust solubility screening protocol should investigate a diverse set of solvents covering a range of polarities and chemical functionalities. The following workflow provides a systematic approach to solvent selection, optimizing for efficiency and data quality.

Caption: Systematic workflow for solvent selection and solubility determination.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[12][13] This method is considered highly reliable and is referenced in regulatory guidelines like those from the OECD.[14][15][16] The protocol below describes a self-validating system for generating accurate data.

Required Equipment and Reagents

-

This compound (solid, purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.01 mg)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Protocol: Shake-Flask Method

The following diagram outlines the key steps in the experimental workflow.

Caption: Experimental workflow for the shake-flask solubility method.

Causality and Self-Validation

-

Why excess solid? The continuous presence of undissolved solid is essential to ensure the solution remains saturated, representing the true thermodynamic equilibrium.[17]

-

Why 24-72 hours of agitation? Many compounds, particularly crystalline solids, can take a significant amount of time to reach equilibrium. Shorter incubation times may lead to an underestimation of solubility.[17] Taking samples at multiple time points (e.g., 24h, 48h, 72h) can validate that equilibrium has been reached when concentrations no longer increase.

-

Why centrifugation and filtration? The removal of all solid particles before analysis is the most critical step to prevent artificially high results.[17] A combination of centrifugation followed by fine filtration provides a robust method for ensuring a particle-free solution.

-

Why temperature control? The solubility of most organic solids increases with temperature.[18][19] Maintaining a constant and accurately reported temperature (e.g., 25 °C) is crucial for data reproducibility.[20]

Data Presentation and Interpretation

As no comprehensive dataset exists for this compound, the following table serves as a template for how experimentally determined data should be presented. It contextualizes the quantitative solubility value with the solvent's physical properties.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Polarity Index | Boiling Point (°C) | Hypothetical Solubility (mg/mL) |

| Toluene | Nonpolar | 2.4 | 111 | 15.2 |

| Dichloromethane | Polar Aprotic | 3.1 | 40 | 35.5 |

| Acetone | Polar Aprotic | 5.1 | 56 | 50.8 |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 66 | 65.1 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 | > 100 |

| Ethanol | Polar Protic | 4.3 | 78 | 8.4 |

| Methanol | Polar Protic | 5.1 | 65 | 5.1 |

Interpretation of Expected Results:

-

High Solubility in Polar Aprotic Solvents: Solvents like DMF, THF, and acetone are expected to be excellent solvents. Their polarity can interact with the chloro- and N-H groups, while their organic nature effectively solvates the large aromatic core. The high solubility of the parent carbazole in DMF is attributed to intermolecular hydrogen bonding.[21]

-

Moderate Solubility in Nonpolar Solvents: Nonpolar solvents like toluene can effectively interact with the large carbazole ring system via dispersion forces, but less so with the polar functional groups, leading to moderate solubility.

-

Lower Solubility in Polar Protic Solvents: Alcohols like ethanol and methanol can form strong hydrogen bonds with themselves. While they can interact with the solute's N-H group, they may be less effective at solvating the large, non-polar carbazole backbone, resulting in lower overall solubility compared to polar aprotic solvents.

Conclusion

This technical guide provides a comprehensive framework for addressing the solubility of this compound. By integrating theoretical prediction through molecular analysis and Hansen Solubility Parameters with a rigorous, step-by-step experimental protocol, researchers can confidently generate the high-quality data needed for process optimization, formulation, and advanced research. The emphasis on a systematic, self-validating methodology ensures that the resulting data is both reliable and reproducible, forming a solid foundation for subsequent scientific and developmental work.

References

-

Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

BioAssay Systems. Shake Flask Method Summary. [Link]

-

Hansen Solubility. Hansen Solubility Parameters. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Solubility of Things. Carbazole. [Link]

-

Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. [Link]

-

EUROLAB. OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

ResearchGate. (2015). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]

-

Royal Society of Chemistry. (2014). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. [Link]

-

Anonymous. Factors affecting solubility. [Link]

-

PubChem. This compound. [Link]

-

YouTube. (2020). Solubility 3 Temperature dependence of aqueous solubility. [Link]

-

ResearchGate. (2013). 1236 SOLUBILITY MEASUREMENTS. [Link]

-

Chemsrc. This compound. [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

ResearchGate. (2018). Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Slideshare. (2017). solubility experimental methods.pptx. [Link]

-

Royal Society of Chemistry. (2022). Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiated carbazole separation. [Link]

-

YouTube. (2023). How Does Solvent Polarity Impact Compound Solubility? [Link]

-

Open Oregon Educational Resources. Solubility. [Link]

-

YouTube. (2023). Why Does Polarity Affect Compound Solubility Behavior? [Link]

-

MDPI. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. [Link]

-

PubChemLite. This compound (C12H8ClN). [Link]

-

MDPI. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solubility Measurements | USP-NF [uspnf.com]

- 3. nbinno.com [nbinno.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. caymanchem.com [caymanchem.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. m.youtube.com [m.youtube.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Solubility parameters (HSP) [adscientis.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

- 14. filab.fr [filab.fr]

- 15. laboratuar.com [laboratuar.com]

- 16. oecd.org [oecd.org]

- 17. quora.com [quora.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-chloro-9H-carbazole in Modern Research

This compound is a halogenated derivative of carbazole, a tricyclic aromatic heterocycle. The introduction of a chlorine atom onto the carbazole scaffold significantly modifies its electronic properties, making it a compound of considerable interest in diverse fields of scientific research and development.[1] In the realm of materials science, its unique electronic characteristics are harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] For drug development professionals, carbazole derivatives are recognized as crucial structural motifs in many biologically active molecules, exhibiting a wide range of pharmacological activities.[2] The exploration of chlorinated carbazoles, such as this compound, is a promising avenue for the discovery of novel therapeutic agents.

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, critical parameters for its purification, characterization, and application. It further details the experimental methodologies for the precise determination of these physicochemical properties, offering insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.

Physicochemical Properties of this compound

The melting and boiling points are fundamental physical constants of a pure substance, providing insights into the strength of intermolecular forces and serving as key indicators of purity.

| Property | Value | Source |

| Melting Point | 218 °C | PubChem[3] |

| Boiling Point | Predicted: High, with probable decomposition at atmospheric pressure. | Inferred from high melting point and predicted data for similar compounds.[4] |

Melting Point: The experimentally determined melting point of this compound is a sharp 218 °C.[3] A sharp melting point is indicative of a high degree of purity. The presence of impurities would typically lead to a depression and broadening of the melting point range.

Experimental Determination of Melting and Boiling Points

The following sections provide detailed, field-proven protocols for the accurate determination of the melting and boiling points of this compound.

Melting Point Determination: The Capillary Method

The capillary method is a straightforward and widely accepted technique for determining the melting point of a solid organic compound.

Methodology:

-

Sample Preparation: A small, finely powdered sample of dry this compound is introduced into a thin-walled capillary tube, sealed at one end. The sample should be tightly packed to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a means of observing the sample.

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) as the melting point is approached for an accurate measurement.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Dry Sample: The presence of solvents can act as an impurity, depressing the melting point.

-

Tight Packing: Prevents the sample from shrinking or sublimating away from the observation area.

-

Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Micro-Boiling Point Method Under Reduced Pressure

Given the high expected boiling point and potential for thermal decomposition of this compound, a micro-boiling point determination under reduced pressure is the recommended approach. This method requires only a small amount of sample.

Methodology:

-

Apparatus Setup: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample. The test tube is then attached to a thermometer and connected to a vacuum source.

-

Pressure Reduction: The pressure inside the apparatus is reduced to a desired level using a vacuum pump and monitored with a manometer.

-

Heating: The apparatus is heated gently in a suitable heating bath (e.g., silicone oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as the trapped air expands. The heating is continued until a rapid and continuous stream of bubbles is observed, indicating that the vapor pressure of the sample is equal to the applied pressure.

-

Cooling and Data Recording: The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point at that specific pressure.

Causality Behind Experimental Choices:

-

Reduced Pressure: Lowering the external pressure allows the compound to boil at a lower temperature, minimizing the risk of thermal decomposition.

-

Inverted Capillary: The trapped air in the capillary tube serves as a nucleus for bubble formation, preventing bumping and ensuring smooth boiling.

-

Micro-scale: Reduces the amount of sample required and enhances safety.

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The accurate determination of the melting and boiling points of this compound is paramount for its effective utilization in research and development. While its melting point is well-established, its boiling point presents a challenge due to the likelihood of thermal decomposition at atmospheric pressure. The methodologies outlined in this guide provide a robust framework for the precise and reliable measurement of these critical physicochemical properties, ensuring the scientific integrity of subsequent applications. As research into carbazole derivatives continues to expand, a thorough understanding of their fundamental properties will remain a cornerstone of innovation.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Retrieved from [Link]

-

ChemBK. (n.d.). 9H-carbazole. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-chloro-9H-carbazole

Abstract: This technical guide provides a comprehensive overview of the safety and handling precautions for 2-chloro-9H-carbazole, a heterocyclic compound utilized in various research and development applications, including organic electronics and pharmaceutical research.[1] This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. It synthesizes critical safety information from authoritative sources to ensure the well-being of laboratory personnel and the integrity of experimental work. The guide covers hazard identification, exposure controls, handling and storage protocols, emergency procedures, and waste disposal.

Introduction and Scientific Context

This compound is a chlorinated derivative of carbazole, an aromatic heterocyclic organic compound.[2] The introduction of a chlorine atom to the carbazole backbone can modify its electronic properties, making it a valuable building block in the synthesis of functional materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] While its utility in research is significant, the presence of the chlorinated heterocyclic structure necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides the foundational knowledge and practical procedures to handle this compound safely.

Chemical and Physical Properties

A fundamental aspect of safe handling is understanding the physical and chemical properties of a substance. These properties can inform risk assessments and the selection of appropriate control measures.

| Property | Value | Source |

| Chemical Formula | C₁₂H₈ClN | PubChem[3][4] |

| Molecular Weight | 201.65 g/mol | PubChem[3][4] |

| Appearance | White to orange to green powder/crystal | CymitQuimica[5] |

| Melting Point | 243.0 to 247.0 °C | Tokyo Chemical Industry[6] |

| Solubility | Insoluble in water | Thermo Fisher Scientific[7] |

| CAS Number | 10537-08-3 | PubChem[3][4] |

Hazard Identification and Toxicological Profile

Understanding the specific hazards associated with this compound is paramount for risk mitigation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Classification

Based on available data, this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3][4] |

The parent compound, 9H-Carbazole, is also suspected of causing cancer (H351) and is very toxic to aquatic life with long-lasting effects (H410).[8] Given the structural similarity, it is prudent to handle this compound with the assumption that it may share these chronic and environmental hazards.

Toxicological Summary

-

Skin and Eye Irritation: Direct contact with the solid powder or its dust can cause significant irritation to the skin and eyes.[3][4]

-

Respiratory Irritation: Inhalation of dust particles may lead to irritation of the respiratory tract.[3][4]

-

Chronic Toxicity: The parent compound, carbazole, is classified as a suspected carcinogen.[8] Therefore, chronic exposure to this compound should be minimized.

Engineering Controls and Personal Protective Equipment (PPE)

A systematic approach to controlling exposure is essential. The hierarchy of controls should be applied, prioritizing engineering controls over administrative controls and PPE.

Caption: Hierarchy of controls for mitigating exposure to this compound.

Engineering Controls

-

Chemical Fume Hood: All work that may generate dust or aerosols of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.

-

Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure can provide effective containment of airborne particles.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final line of defense against exposure.

Caption: Recommended PPE for handling this compound.

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 are mandatory. A face shield should be worn in situations with a higher risk of splashes.[3]

-

Skin Protection: A flame-resistant lab coat should be worn and kept buttoned. Nitrile gloves are recommended; however, it is crucial to consult the manufacturer's glove compatibility chart for the specific solvents being used.[1]

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate particulate filter should be used.[1]

Safe Handling and Experimental Protocols

Adherence to standardized protocols is critical for minimizing the risk of exposure and contamination.

Protocol for Weighing this compound

-

Preparation: Don all required PPE. Designate a work area within a chemical fume hood and cover the surface with disposable bench paper.

-

Tare Container: Place a clean, labeled, and sealable container on the analytical balance and tare it.

-

Transfer: In the fume hood, carefully transfer the approximate amount of this compound to the tared container. Use a spatula and avoid generating dust.

-

Seal and Weigh: Securely close the container and carefully transport it back to the balance for an accurate weight measurement.

-

Clean-up: Decontaminate the spatula and any other equipment used. Wipe down the work surface in the fume hood. Dispose of contaminated bench paper and gloves as hazardous waste.

Protocol for Preparing a Solution

-

Initial Steps: Follow the weighing protocol to obtain the desired mass of this compound in a suitable flask.

-

Solvent Addition: In the chemical fume hood, add the solvent to the flask containing the solid.

-

Dissolution: Cap the flask and use gentle agitation (e.g., magnetic stirring) to dissolve the solid. Avoid heating unless the specific procedure requires it, and if so, use a well-controlled heating mantle and a condenser.

-

Storage: Once dissolved, ensure the container is tightly sealed and properly labeled with the chemical name, concentration, solvent, and date of preparation.

Storage and Incompatibility

Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.

-

Storage Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible substances.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[8] As a halogenated organic compound, it may also be incompatible with strong reducing agents, many amines, nitrides, azo/diazo compounds, and alkali metals.

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[8]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

Exposure Response

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists.[1] |

| Inhalation | Remove the individual from the exposure area to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Spill Response

The response to a spill depends on its size and location.

Caption: Emergency response flowchart for a spill of this compound.

-

Minor Spill (inside a fume hood):

-

Ensure you are wearing appropriate PPE.

-

Cover the spill with a damp paper towel to avoid raising dust.

-

Carefully scoop the material into a labeled container for hazardous waste.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

-

-

Major Spill (outside a fume hood or a large quantity):

-

Evacuate the immediate area and alert others.

-

If safe to do so, close the doors to the affected area to contain any dust.

-

Activate the fire alarm if there is a risk of fire or if required by your institution's policy.

-

Call your institution's emergency response number.

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

Fire Response

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or Halon extinguisher. A water spray may also be used.

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1] Cool fire-exposed containers with water spray.[5]

-

Hazardous Combustion Products: Be aware that combustion may produce toxic and irritating gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[8]

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

-

Solid Waste: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

-

Liquid Waste: Collect solutions of this compound in a labeled, sealed, and appropriate solvent waste container.

-

Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance.

Conclusion

This compound is a valuable compound in scientific research, but its potential hazards require careful and informed handling. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can mitigate the risks associated with its use. This guide serves as a foundational resource to promote a strong safety culture in laboratories working with this and similar chemical compounds.

References

-

GOV.UK. (2021). Fire and rescue service: operational guidance for incidents involving hazardous materials - Part 1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Carbazole. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). 7H-DIBENZO (c,g) CARBAZOLE. Right to Know Hazardous Substance Fact Sheet. Retrieved from [Link]

-

OSHA. (n.d.). Permissible Exposure Limits – Annotated Table Z-1. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Australian Government Department of Health. (2017). 9H-Carbazole: Human health tier II assessment. Retrieved from [Link]

- Xu, X., Wang, D., Li, C., Feng, H., & Wang, Z. (2017).

- Beilstein, J. C., et al. (2015).

- MDPI. (2020). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes.

- Ming, D. W., et al. (n.d.).

- MDPI. (2024).

- ResearchGate. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects.

-

Fisher Scientific. (2010, May 14). SAFETY DATA SHEET - Carbazole. Retrieved from [Link]

- OSTI.GOV. (1984).

-

ACGIH. (n.d.). Substances and Agents Listing. Retrieved from [Link]

- ResearchGate. (n.d.). Degradation of chlorinated aromatic compounds by Mackinawite with transition metals.

- Saturnino, C., et al. (2018). Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity. Molecules.

-

University of Wollongong. (n.d.). Incompatible Chemicals. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbazole synthesis. Retrieved from [Link]

- Saturnino, C., et al. (2018). Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity. Molecules.

-

Wikipedia. (n.d.). Carbazole. Retrieved from [Link]

- Narang, A. S., et al. (2012).

Sources

- 1. uprm.edu [uprm.edu]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. This compound | C12H8ClN | CID 2752388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound - CD Bioparticles [cd-bioparticles.net]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CARBAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Strategic Synthesis and Application of 2-Chloro-9H-Carbazole Derivatives: A Technical Guide for Researchers

Abstract

The carbazole nucleus, a privileged scaffold in medicinal chemistry and materials science, gains significant strategic importance with the introduction of a chlorine substituent at the 2-position. This guide provides an in-depth technical exploration of the synthesis and diverse applications of 2-chloro-9H-carbazole derivatives. We will navigate through classical and modern synthetic methodologies, offering detailed protocols and elucidating the rationale behind experimental choices. Furthermore, this document collates and presents quantitative data on the burgeoning applications of these compounds, with a particular focus on their roles as anticancer and antimicrobial agents, and as functional materials in Organic Light-Emitting Diodes (OLEDs). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile chemical entity.

Introduction: The Significance of the this compound Core

The carbazole heterocycle, consisting of a pyrrole ring fused between two benzene rings, is a cornerstone motif in a vast array of natural products and synthetic functional molecules. Its rigid, planar, and electron-rich nature imparts favorable photophysical and charge-transport properties, as well as a propensity for diverse biological interactions. The strategic placement of a chlorine atom at the 2-position of the 9H-carbazole scaffold (Figure 1) profoundly influences its electronic profile and reactivity, offering a powerful tool for fine-tuning molecular properties.

The chloro-substituent, being electronegative and lipophilic, can enhance a molecule's binding affinity to biological targets, improve its metabolic stability, and modulate its electronic characteristics for optoelectronic applications.[1] This guide will delve into the synthetic pathways to access this valuable building block and its derivatives, and explore how these modifications translate into tangible applications.

Figure 1: Chemical Structure of this compound Caption: The parent this compound structure, highlighting the key substitution position.

Synthetic Methodologies: Accessing the this compound Scaffold

The synthesis of the this compound core and its derivatives can be broadly categorized into classical cyclization methods and modern transition-metal-catalyzed cross-coupling strategies. The choice of method is often dictated by the desired substitution pattern, functional group tolerance, and scalability.

Classical Cyclization Reactions

The Graebe-Ullmann synthesis is a venerable method for carbazole formation involving the diazotization of an N-arylanthranilic acid or, more commonly, the thermolysis of a 1-arylbenzotriazole. To synthesize a 2-chlorocarbazole, the starting material would be a suitably substituted 2-amino-diphenylamine. The reaction proceeds by diazotization of the primary amine, followed by an intramolecular cyclization with the loss of nitrogen gas. While effective, this method often requires harsh conditions, such as high temperatures, which can limit its applicability with sensitive functional groups.[2]

Mechanism of the Graebe-Ullmann Synthesis

Caption: Workflow of the Graebe-Ullmann synthesis for 2-chlorocarbazole.

Step-by-Step Experimental Protocol: Graebe-Ullmann Synthesis of this compound

-

Diazotization: Dissolve 2-amino-4'-chlorodiphenylamine in a mixture of acetic acid and water. Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 30 minutes to form the 1-(4-chlorophenyl)-1H-benzo[d][1][3][4]triazole intermediate, which may precipitate.

-

Thermolysis: Isolate the benzotriazole intermediate by filtration.

-

In a flask equipped with a reflux condenser, heat the dried benzotriazole in a high-boiling solvent (e.g., paraffin oil or diphenyl ether) to temperatures typically exceeding 200 °C until nitrogen evolution ceases.

-

Purification: Cool the reaction mixture and purify the resulting this compound by recrystallization or column chromatography.

This method involves the acid-catalyzed cyclization of an arylhydrazone, typically derived from cyclohexanone. To obtain a chlorinated carbazole, a chloro-substituted phenylhydrazine is used. The initial product is a tetrahydrocarbazole, which must then be dehydrogenated (aromatized) to yield the final carbazole product.

Mechanism of the Borsche–Drechsel Cyclization

Caption: Key stages of the Borsche–Drechsel cyclization and subsequent aromatization.

Modern Palladium-Catalyzed Methodologies

The advent of palladium-catalyzed cross-coupling has revolutionized carbazole synthesis, offering milder conditions, superior functional group tolerance, and access to a wider array of derivatives.

A powerful two-step or one-pot approach involves the initial formation of a diarylamine via Buchwald-Hartwig amination, followed by an intramolecular palladium-catalyzed C-H activation/arylation to close the five-membered ring. The synthesis of N-H carbazoles from 2-chloroanilines and aryl bromides has been demonstrated to proceed in a tandem, one-pot manner.[5][6] This methodology is particularly useful for constructing complex carbazole frameworks.

Rationale for Catalyst/Ligand Selection: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich ligands (e.g., BrettPhos, XPhos) are often required to promote the challenging oxidative addition of aryl chlorides and facilitate the reductive elimination step.[7]

Step-by-Step Experimental Protocol: One-Pot Synthesis of Carbazoles from 2-Chloroanilines [5]

-

Reaction Setup: In a microwave vial inside a nitrogen-filled glovebox, add NaOtBu (2.5 mmol), Pd(OAc)2 (0.02 mmol), and [HPtBu3][BF4] (0.025 mmol).

-

Add toluene (3 mL), the appropriate 2-chloroaniline (0.5 mmol), and the aryl bromide (0.51 mmol).

-

Seal the vial and heat in a microwave reactor at 160 °C for 3 hours.

-

Work-up: After cooling, quench the reaction with 2 M aqueous HCl.

-

Extract the product with dichloromethane, dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

While not a primary method for forming the carbazole core, the Suzuki-Miyaura coupling is an indispensable tool for derivatizing a pre-formed this compound. The chlorine atom can be replaced with various aryl or heteroaryl groups, allowing for the synthesis of a vast library of compounds with tailored electronic and photophysical properties.

Step-by-Step Experimental Protocol: Suzuki Coupling of a Chlorinated Carbazole Derivative [8]

-

Reaction Setup: To a dry Schlenk flask, add the this compound derivative (1.0 mmol), the desired arylboronic acid (1.5 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon).

-

Add anhydrous toluene (10 mL) via syringe.

-

Reaction: Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na2SO4.

-

Concentrate under reduced pressure and purify the product by column chromatography.

Synthesis Yields of Selected Derivatives

The following table summarizes reported yields for the synthesis of various this compound derivatives, illustrating the efficiency of different synthetic routes.

| Derivative | Synthetic Method | Yield (%) | Reference |

| This compound | Graebe-Ullmann | High (qualitative) | [5] |

| 2-(2-(4-(9H-carbazol-9-yl)benzylidene)hydrazinyl)-4-(4-chlorophenyl)thiazole | Two-step condensation | >99 | [9] |

| 2-(2-(9H-carbazol-9-yl)acetyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide | Multi-step synthesis | 90 | [10] |

| N-H Carbazoles from 2-chloroanilines | Pd-catalyzed C-H activation | 65-83 | [5] |

| N'-(2-(3-chloro-4-formylphenyl)ethylidene)-9H-carbazole-9-carbohydrazide | Condensation | 95.85 |

Applications in Pharmaceutical Research

The this compound scaffold is a recurring motif in compounds with potent biological activity. The chlorine atom often enhances activity by increasing lipophilicity, which can improve cell membrane permeability, and by forming specific halogen bonds with target proteins.[1]

Anticancer Activity

Numerous studies have highlighted the potential of chlorinated carbazole derivatives as anticancer agents. Their mechanisms of action are diverse, including the inhibition of topoisomerase, disruption of microtubule dynamics, and induction of apoptosis.

A notable example is 2-chloro-N-((1,4-dimethyl-9H-carbazol-3-yl)methyl)acetamide, which demonstrated significant in vitro cytotoxicity against the U87MG human glioma cell line with an IC50 value of 18.50 µM.[4] This activity was comparable to the standard drug Carmustine (BCNU). Further structure-activity relationship (SAR) studies on related compounds indicated that the nature of the substituent on the acetamide group is crucial for potency.[4] Other carbazole sulfonamide derivatives have also shown potent antiproliferative activity, with some compounds exhibiting IC50 values in the nanomolar range against various cancer cell lines.[11]

Anticancer Activity of Selected Chlorinated Carbazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-chloro-N-((1,4-dimethyl-9H-carbazol-3-yl)methyl)acetamide | U87MG (Glioma) | 18.50 | [4] |

| Carbazole sulfonamide derivative 7 (structure in ref) | Various cancer cells | 0.00081 - 0.03119 | [11] |

| Carbazole sulfonamide derivative 15 (structure in ref) | Various cancer cells | 0.00081 - 0.03119 | [11] |

| 5,8-Dimethyl-9H-carbazole derivative 4 (structure in ref) | MDA-MB-231 (Breast) | 0.73 | [10] |

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents. Carbazole derivatives have shown promise in this area, and chlorinated analogues are of particular interest. Methyl-2-(6-chloro-9-(2-oxo-2-(phenylamino)ethyl)-9H-carbazol-2-yl) propanoate derivatives have exhibited antibacterial activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 8 µg/mL.[12] Other studies on 6-chloro-9H-carbazole derivatives linked to 1,3,4-oxadiazole scaffolds also reported significant antimicrobial effects, particularly against E. coli and C. albicans.[9]

Antimicrobial Activity of Selected Chlorinated Carbazole Derivatives

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Methyl-2-(6-chloro-9-(2-oxo-2-(phenylamino)ethyl)-9H-carbazol-2-yl) propanoates | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.25 - 8 | [12] |

| 6-Chloro-9H-carbazole-1,3,4-oxadiazole hybrid 4a (structure in ref) | E. coli | 1250 | [9] |

| 6-Chloro-9H-carbazole-1,3,4-oxadiazole hybrid 5c (structure in ref) | C. albicans | 625 | [9] |

Structure-Activity Relationship (SAR) Insights

Caption: Key factors influencing the biological activity of this compound derivatives.

Applications in Materials Science: OLEDs

Carbazole derivatives are widely used in OLEDs due to their high triplet energy, good hole-transporting ability, and thermal stability.[13] They are often employed as host materials for phosphorescent emitters or as blue fluorescent emitters themselves. The introduction of a chlorine atom can influence these properties in several ways:

-

Electronic Effects: The electron-withdrawing nature of chlorine can lower the Highest Occupied Molecular Orbital (HOMO) energy level, which can be beneficial for tuning charge injection barriers in multilayer OLED devices.

-

Triplet Energy (ET): Halogen substitution can influence the triplet energy of the host material. Maintaining a high ET is crucial for hosting blue phosphorescent emitters to prevent reverse energy transfer. Studies on related carbazole-dibenzofuran hosts show that the substitution pattern is a key determinant of triplet energy.[8]

-